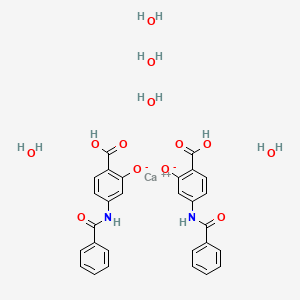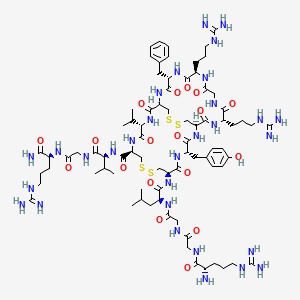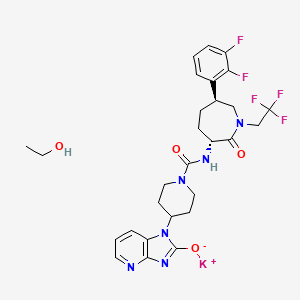
Telcagepant potassium ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telcagepant potassium ethanol is a compound that has garnered significant interest in the field of medicinal chemistry. It is a potassium salt form of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is primarily investigated for its potential in treating migraines, a prevalent and debilitating neurological disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of telcagepant potassium ethanol involves several key steps. One efficient method starts with the preparation of a caprolactam intermediate, specifically (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one . This intermediate is then coupled with other heterocyclic components to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH . The final product is often purified using crystallization techniques to obtain the desired enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
Telcagepant potassium ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Telcagepant potassium ethanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying CGRP receptor antagonists and their interactions with various receptors
Biology: It is used in biological studies to understand the role of CGRP in migraine pathophysiology
Medicine: It is being investigated for its potential as a therapeutic agent for treating migraines
Industry: It is used in the pharmaceutical industry for the development of new migraine treatments
Wirkmechanismus
Telcagepant potassium ethanol exerts its effects by blocking the binding of CGRP to its receptors in the central and peripheral nervous systems . CGRP is a neuropeptide involved in the transmission of migraine pain. By antagonizing CGRP receptors, this compound inhibits the transmission of pain signals, thereby alleviating migraine symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rimegepant
- Atogepant
- Ubrogepant
- Zavegepant
Uniqueness
Telcagepant potassium ethanol is unique in its high selectivity and potency as a CGRP receptor antagonist. Unlike some other migraine treatments, it does not cause vasoconstriction, making it a safer option for patients with cardiovascular conditions .
Eigenschaften
Molekularformel |
C28H32F5KN6O4 |
|---|---|
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
potassium;1-[1-[[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamoyl]piperidin-4-yl]imidazo[4,5-b]pyridin-2-olate;ethanol |
InChI |
InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1 |
InChI-Schlüssel |
DYXNKCSVHJFUSS-LEVQAPRMSA-M |
Isomerische SMILES |
CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |
Kanonische SMILES |
CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



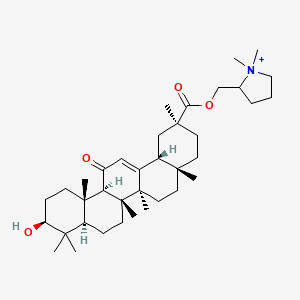
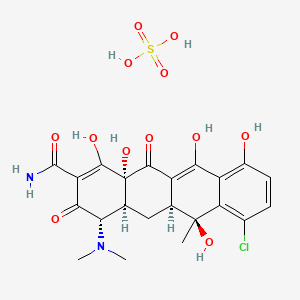
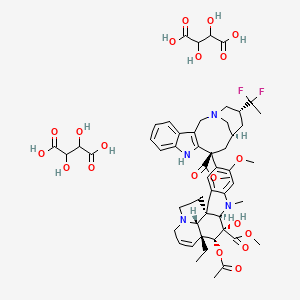
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B10859065.png)
![sodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B10859075.png)
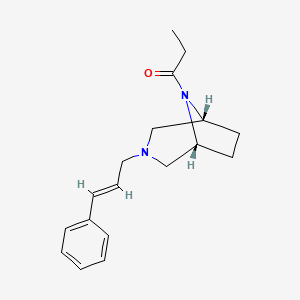
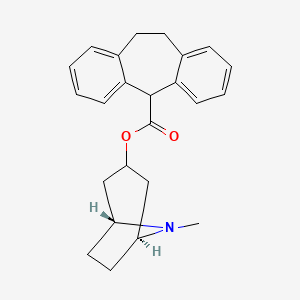
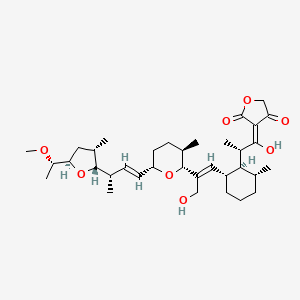
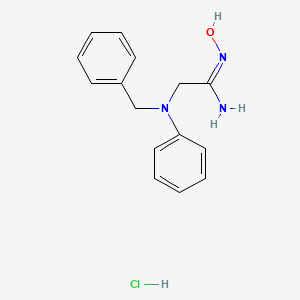
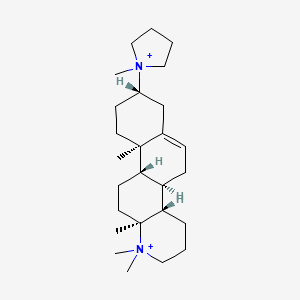
![5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10859111.png)
